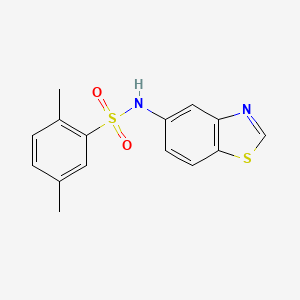

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One study focuses on the synthesis of benzothiazole-coupled sulfonamide derivatives, including those related to the N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide structure. These compounds were evaluated for their anticonvulsant potential through neurotoxicity screening, computational studies, and in vivo models. The findings revealed that certain compounds exhibited potent anticonvulsant effects, with notable interactions with nicotinic acetylcholine ion gated receptors, indicating their potential in treating seizure disorders (Khokra et al., 2019).

Antiproliferative Agents

Another research area involves the design and synthesis of novel derivatives as potential antiproliferative agents. These studies aim at developing compounds that could inhibit the growth of cancer cells. For instance, derivatives bearing a N,N-dimethylbenzenesulfonamide moiety showed higher antiproliferative activity against human breast cancer cell lines compared to doxorubicin, a known anticancer drug. Molecular docking studies further assessed the binding mode of these sulfonamides with carbonic anhydrase IX, a target highly expressed in certain cancer cells, suggesting their mechanism of action and potential as cancer therapeutics (Bashandy et al., 2014).

Antimicrobial Activity

Research on fluoro substituted sulphonamide benzothiazole compounds comprising thiazole has shown promising antimicrobial activities. These novel compounds were synthesized and screened for their antimicrobial potential, demonstrating effectiveness against various pathogens. The incorporation of fluorobenzenes and benzothiazoles in these structures is a strategic approach to enhancing their biodynamic properties, aiming to discover potent biodynamic agents with potential applications in antimicrobial therapy (Jagtap et al., 2010).

Green Synthesis Approaches

Efforts to develop eco-friendly synthesis methods have led to the efficient preparation of azole- and benzazole-based sulfonamides in aqueous media. This green chemistry approach facilitates the synthesis of compounds with potential biological activities, including those related to this compound, in a more sustainable and environmentally friendly manner (Zali-Boeini et al., 2015).

Mecanismo De Acción

Target of Action

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that has been found to have significant biological activity. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis . The specific interactions and resulting changes caused by N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways essential for the survival of mycobacterium tuberculosis . The specific pathways and their downstream effects remain to be determined.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis . The specific molecular and cellular effects of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.

Análisis Bioquímico

Biochemical Properties

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory properties . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Cellular Effects

The effects of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide on cells are diverse. Compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is complex and multifaceted. It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have significant effects at different dosages .

Metabolic Pathways

Compounds with a benzo[d]thiazole moiety have been reported to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may be directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGKTMAHFLRPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)

![2-({4-amino-5-[(5-chloro-2-thienyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2693404.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2693407.png)

![(NE)-N-[(5-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2693415.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)